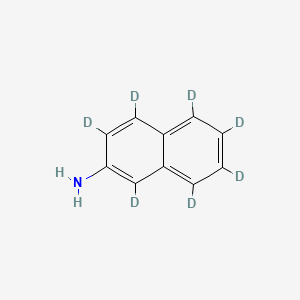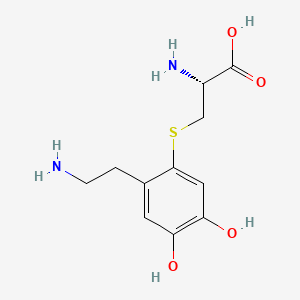
Medetomidine-13C,d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medetomidine-13C,d3 Hydrochloride is a synthetic compound used as a surgical anesthetic and analgesic . It is an intravenously available alpha-2 adrenergic agonist . It is selective for α2-adrenergic receptors (α2-ARs; Ki = 1.08 nM) over α1-ARs (Ki = 1,750 nM) . It is intended for use as an internal standard for the quantification of medetomidine .
Synthesis Analysis
A novel and facile method for the synthesis of medetomidine involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .Molecular Structure Analysis
The molecular formula of Medetomidine-13C,d3 Hydrochloride is C12[13C]H13D3N2 • HCl . The molecular weight is 240.75 .Chemical Reactions Analysis
Medetomidine-13C,d3 Hydrochloride is intended for use as an internal standard for the quantification of medetomidine by GC- or LC-MS .Physical And Chemical Properties Analysis
Medetomidine-13C,d3 Hydrochloride is a solid . It is slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Medetomidine-13C,d3 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Analytical Chemistry Internal Standard for Quantification: Medetomidine-13C,d3 Hydrochloride serves as an internal standard for the quantification of medetomidine by gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS). This application is crucial for ensuring accurate and reliable data analysis in research involving α2-adrenergic receptors .
Clinical Research Therapeutic Drug Monitoring: In clinical research, this compound is used for therapeutic drug monitoring (TDM), which involves measuring specific drugs at designated intervals to maintain a constant concentration in a patient’s bloodstream, thereby optimizing individual dosage regimens .
Metabolic Studies Metabolic Flux Analysis: Metabolic flux analysis (MFA) utilizes Medetomidine-13C,d3 Hydrochloride to study the rates of metabolic reactions within a cell. This application is significant in understanding cellular metabolism and the effects of various drugs on metabolic pathways .
Neurology Neuronal Signaling Research: The compound’s role in neurology research is linked to its action on α2-adrenergic receptors, which are involved in neuronal signaling. It aids in the study of neurological conditions and the development of related therapeutics .
Proteomics Biochemical Research: As a biochemical for proteomics research, Medetomidine-13C,d3 Hydrochloride helps in identifying and quantifying proteins in different biological samples, contributing to our understanding of proteomics .
Pharmacology GPCR/G Protein Research: This compound is also used in pharmacological research to study G protein-coupled receptors (GPCRs) and G proteins, which play a critical role in cell signaling and are targets for a large number of drugs .
Wirkmechanismus
Target of Action
Medetomidine-13C,d3 Hydrochloride is a deuterated labeled form of Medetomidine . The primary target of Medetomidine is the α2-adrenoceptor , which is a type of adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
Medetomidine-13C,d3 Hydrochloride acts as an agonist at the α2-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Medetomidine-13C,d3 Hydrochloride binds to the α2-adrenoceptor, activating it .
Biochemical Pathways
Upon activation of the α2-adrenoceptor, Medetomidine-13C,d3 Hydrochloride can cause peripheral vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from contraction of the muscular wall of the vessels. It is an important factor in controlling blood pressure and temperature.
Pharmacokinetics
It is known that the compound is orally active , indicating that it can be absorbed through the gastrointestinal tract
Result of Action
The activation of α2-adrenoceptors by Medetomidine-13C,d3 Hydrochloride leads to sedative and analgesic effects . This means that the compound can produce a calming effect and reduce pain sensation, respectively.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RWALGPICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721477 |
Source


|
| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216630-06-6 |
Source


|
| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)- (9CI)](/img/no-structure.png)


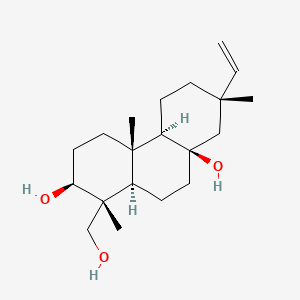
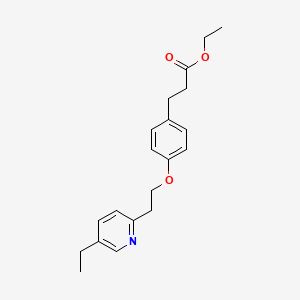
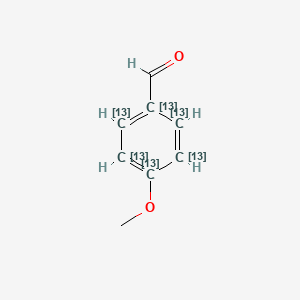
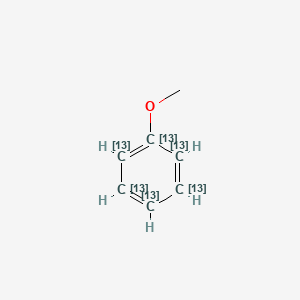
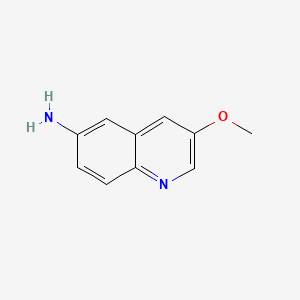
![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

